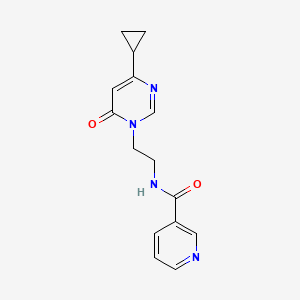

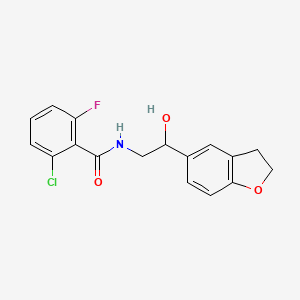

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide" is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin). Nicotinamide plays a crucial role in cellular energy metabolism and has been studied for its cytoprotective properties, particularly in the context of immune system dysfunction, diabetes, and aging-related diseases .

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized from nicotinic acid, showing potential as herbicides . Another synthesis approach involved the formation of bridged nicotinates with pyridinophane skeletons, achieved by a unique pyridine-formation reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray diffraction, and its geometric bond lengths and angles were compared with density functional theory (DFT) calculations . Such structural analyses are essential for understanding the activity and properties of the compound.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions. For instance, the cyclisation of 2-chloro-N-(2-pyridinyl)nicotinamides to form pyrimidinium chlorides has been studied, with the reaction's ease reflecting steric and electronic effects . Additionally, the chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone involves methylation and oxidation . These reactions could provide insights into the reactivity of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the crystal structure, bond lengths, and angles can affect the solubility, stability, and reactivity of these compounds . The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, are also important for understanding the electronic properties and potential interactions with biological targets .

Aplicaciones Científicas De Investigación

Cellular Energy Metabolism and Physiology

Nicotinamide, a derivative related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)nicotinamide, plays a crucial role in cellular energy metabolism, impacting physiology and diseases like diabetes and aging-related conditions. It acts as a cytoprotectant, influencing pathways tied to cellular survival and death, including inflammatory cell activation, apoptotic processes, and DNA degradation. The modulation of pathways involving sirtuins, Akt, and PARP by nicotinamide suggests its potential in therapeutic strategies for multiple diseases (Maiese et al., 2009).

Antibacterial Activity

Derivatives of nicotinamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antibacterial agents. This activity supports the exploration of this compound and its derivatives in the context of combating bacterial infections (Bheemanapalli et al., 2008).

Fluorescent Analogs for Biochemical Analysis

Nicotinamide analogs have been developed as fluorescent markers, aiding in the biochemical analysis of cellular processes. These analogs facilitate the study of enzyme-catalyzed reactions and the examination of intramolecular interactions, which are vital for understanding the fundamental mechanisms of cellular metabolism (Barrio et al., 1972).

Diabetes and Metabolic Disorders

Research into nicotinamide derivatives, such as this compound, includes their role in treating metabolic disorders like diabetes. Inhibition of enzymes like NNMT, which is implicated in metabolic syndrome and insulin resistance, with nicotinamide analogs has shown promise in therapeutic applications, offering a novel approach to managing these conditions (Sabnis, 2021).

Herbicidal Applications

Nicotinamide and its derivatives have also been explored for their herbicidal activity, demonstrating effectiveness against certain plant species. This suggests a potential for developing new herbicides based on the structural framework of nicotinamide, contributing to agricultural science and pest management strategies (Yu et al., 2021).

Propiedades

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-8-13(11-3-4-11)18-10-19(14)7-6-17-15(21)12-2-1-5-16-9-12/h1-2,5,8-11H,3-4,6-7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEVAMLCUDJBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)

![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)